N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a cyclopentyl group, a furan ring, a pyridazine ring, and a piperidine ring, making it a subject of interest for researchers exploring novel chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through a condensation reaction.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a furan boronic acid or stannane.
Cyclopentyl Group Addition: The cyclopentyl group is often introduced through an alkylation reaction using cyclopentyl halides.
Piperidine Ring Formation: The piperidine ring is typically formed through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO₄)
Reducing Agents: Pd/C, sodium borohydride (NaBH₄)
Coupling Reagents: EDCI, HATU, DCC
Major Products
Oxidation: Furanones
Reduction: Dihydropyridazines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its versatility makes it valuable for various applications in materials science and engineering.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate a receptor by mimicking the natural ligand.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- N-cyclopentyl-1-(6-(pyridin-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- N-cyclopentyl-1-(6-(benzofuran-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Biological Activity
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopentyl group and a pyridazine moiety linked to a furan ring. Its structural complexity suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.
The mechanism of action for this compound is hypothesized to involve its interaction with specific receptors or enzymes in biological systems. The carboxamide functional group is known to enhance binding affinity to target proteins, potentially modulating their activity.
1. Inhibitory Effects on Kinases
Recent studies have indicated that compounds with similar structural features exhibit inhibitory activity against various kinases, including GSK-3β, IKK-β, and ROCK-1. For instance, compounds structurally related to N-cyclopentyl derivatives have shown IC50 values ranging from 10 to 1314 nM against GSK-3β, suggesting a promising pathway for therapeutic applications in cancer and neurodegenerative diseases .
Compound Name | Target Kinase | IC50 (nM) |
---|---|---|
Compound A | GSK-3β | 50 |
Compound B | IKK-β | 200 |
N-cyclopentyl | Unknown | TBD |
2. Anti-inflammatory Properties
In vitro studies have demonstrated that related compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced models of inflammation. This suggests that N-cyclopentyl derivatives may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Case Studies
Case Study 1: GSK-3β Inhibition
A study evaluated several piperidine derivatives for their GSK-3β inhibitory activity. Among them, modifications in the carboxamide moiety significantly affected potency. Compounds with cyclopropyl and isopropyl substitutions showed enhanced activity compared to their methyl counterparts .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving LPS-stimulated macrophages, a related compound demonstrated significant reduction in pro-inflammatory cytokine levels. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-15-4-1-2-5-15)14-9-11-23(12-10-14)18-8-7-16(21-22-18)17-6-3-13-25-17/h3,6-8,13-15H,1-2,4-5,9-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMILCSVFSXGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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